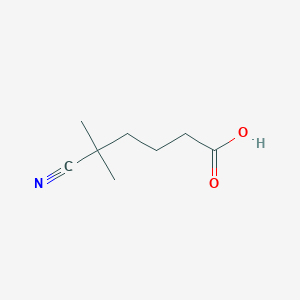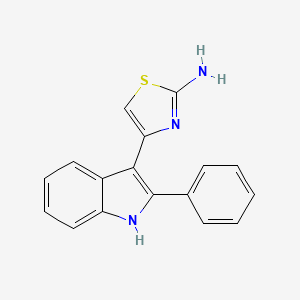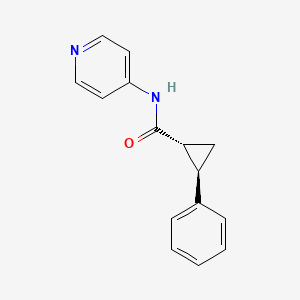
5-Cyano-5,5-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-5,5-dimethylpentanoic acid is a chemical compound that is widely used in scientific research due to its unique properties. It is a carboxylic acid derivative that is commonly used in the synthesis of various compounds. The compound is also known by its chemical name, CDMPA.
Wirkmechanismus
The exact mechanism of action of 5-Cyano-5,5-dimethylpentanoic acid is not fully understood. However, it is believed that the compound acts as a nucleophile in organic reactions, due to the presence of the cyano group. The compound has also been shown to have potential as a catalyst in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Cyano-5,5-dimethylpentanoic acid. However, studies have shown that the compound is not toxic to cells and has low cytotoxicity. It has also been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Cyano-5,5-dimethylpentanoic acid in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various compounds, and as a reagent in organic chemistry. Additionally, the compound has low toxicity and is relatively easy to handle. However, one of the limitations of using the compound is its complex synthesis method, which may limit its availability in some labs.
Zukünftige Richtungen
There are several future directions for the use of 5-Cyano-5,5-dimethylpentanoic acid in scientific research. One potential application is in the field of catalysis, where the compound has shown promising results. Additionally, the compound may have potential as a building block in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
5-Cyano-5,5-dimethylpentanoic acid is a versatile chemical compound that is widely used in scientific research. The compound has unique properties that make it useful as a building block in the synthesis of various compounds, and as a reagent in organic chemistry. Additionally, the compound has potential applications in the field of catalysis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-Cyano-5,5-dimethylpentanoic acid is a complex process that involves multiple steps. The starting material for the synthesis is 5,5-dimethyl-1,3-cyclohexanedione. The first step involves the condensation of the cyclohexanedione with malononitrile to form a cyanoenone. The cyanoenone is then treated with an alkyl Grignard reagent to form the desired compound, 5-Cyano-5,5-dimethylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
5-Cyano-5,5-dimethylpentanoic acid is widely used in scientific research due to its unique properties. The compound is commonly used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic chemistry to introduce the cyano group into a molecule. Additionally, the compound has been shown to have potential applications in the field of catalysis.
Eigenschaften
IUPAC Name |
5-cyano-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,6-9)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGZTKRYISTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-5,5-dimethylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)


![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)